![molecular formula C18H21FN4O3S2 B11177828 1-[2-(4-fluorophenyl)ethyl]-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11177828.png)
1-[2-(4-fluorophenyl)ethyl]-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-[2-(4-fluorophenyl)ethyl]-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a thiadiazole ring, and a pyrrolidine carboxamide moiety
Preparation Methods
The synthesis of 1-[2-(4-fluorophenyl)ethyl]-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. .
Scientific Research Applications
1-[2-(4-fluorophenyl)ethyl]-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 1-[2-(4-fluorophenyl)ethyl]-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, 1-[2-(4-fluorophenyl)ethyl]-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
- (4-fluorobenzyl)[3-(4-fluorobenzylsulfanyl)-[1,2,4]triazol-4-yl]amine These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to different chemical and biological properties .
Properties
Molecular Formula |
C18H21FN4O3S2 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H21FN4O3S2/c1-26-8-9-27-18-22-21-17(28-18)20-16(25)13-10-15(24)23(11-13)7-6-12-2-4-14(19)5-3-12/h2-5,13H,6-11H2,1H3,(H,20,21,25) |
InChI Key |
SIIZVZQHDNHYRL-UHFFFAOYSA-N |
Canonical SMILES |
COCCSC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)CCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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